molecular formula C11H21NO4 B115227 4-Boc-amino-2,2-dimethylbutyric acid CAS No. 153039-17-9

4-Boc-amino-2,2-dimethylbutyric acid

Cat. No.: B115227
CAS No.: 153039-17-9
M. Wt: 231.29 g/mol
InChI Key: TWMVVJUXUMIAAJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Boc-amino-2,2-dimethylbutyric acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.

Mode of Action

The compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This brings the target protein in close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using this compound as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the pathways in which these proteins are involved.

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can lead to a variety of cellular effects, depending on the function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially lead to therapeutic benefits.

Safety and Hazards

It is recommended to avoid contact with skin and eyes when handling 4-Boc-amino-2,2-dimethylbutyric acid . Also, formation of dust and aerosols should be avoided .

Future Directions

The future directions of 4-Boc-amino-2,2-dimethylbutyric acid lie in its potential to synthesize a range of PROTACs . As a PROTAC linker, it could play a significant role in the development of targeted therapy drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-amino-2,2-dimethylbutyric acid typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group. The process begins with the reaction of 2,2-dimethylbutyric acid with a Boc-protected amine under suitable conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Boc-amino-2,2-dimethylbutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-Boc-amino-2,2-dimethylbutanoic acid
  • 4-Boc-amino-2,2-dimethylbutanoic acid

Uniqueness: 4-Boc-amino-2,2-dimethylbutyric acid is unique due to its specific structure, which makes it an effective PROTAC linker. Its ability to facilitate the targeted degradation of proteins sets it apart from other similar compounds .

Properties

IUPAC Name

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-7-6-11(4,5)8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMVVJUXUMIAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153039-17-9
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153039-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylbutanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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